

Application Notes and Protocols for Establishing Rezatapopt Xenograft Mouse Models

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Compound of Interest		
Compound Name:	Rezatapopt	
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These application notes provide a comprehensive guide to establishing and utilizing xenograft mouse models for the preclinical evaluation of **Rezatapopt** (also known as PC14586), a first-inclass, orally available small-molecule reactivator of the p53 Y220C mutant protein.

Introduction

Rezatapopt is an investigational therapeutic designed to selectively bind to a crevice created by the Y220C mutation in the TP53 gene, stabilizing the p53 protein in its wild-type conformation and restoring its tumor suppressor functions.[1][2] The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of solid tumors.[3][4] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **Rezatapopt**.

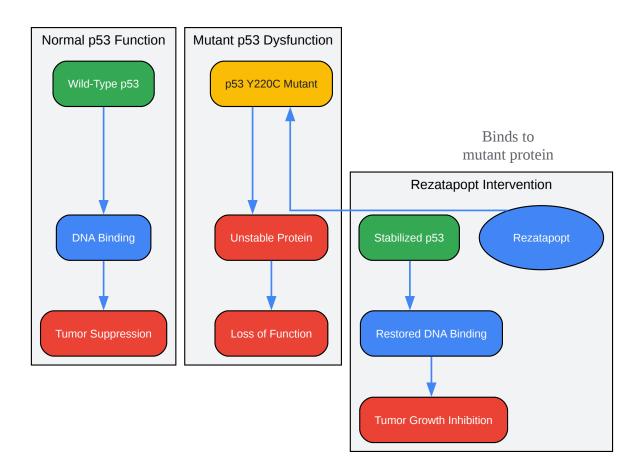
Mechanism of Action of Rezatapopt

The TP53 gene encodes the p53 tumor suppressor protein, a critical regulator of cellular responses to stress.[1] The Y220C mutation in p53 results in a thermally unstable protein with compromised DNA binding ability, leading to a loss of its tumor-suppressive functions.

Rezatapopt is designed to fit into the pocket created by this specific mutation, stabilizing the



protein and restoring its wild-type functions. This reactivation of p53 leads to the upregulation of downstream target genes, such as CDKN1A (p21) and MDM2, which in turn induces cell-cycle arrest and inhibits tumor growth.



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Figure 1: Mechanism of Action of Rezatapopt.

Preclinical Efficacy of Rezatapopt in Xenograft Models

In vivo studies using xenograft models with human tumor cell lines harboring the TP53 Y220C mutation have demonstrated the potent anti-tumor activity of **Rezatapopt**.



Quantitative Data Summary							
Cell Line	Tumor Type	Mouse Strain	Rezatapopt Dose (oral, daily)	Tumor Growth Inhibition (TGI) / Regression	Reference		
NUGC-3	Gastric Cancer	Nude Mice	25 mg/kg	33% TGI			
NUGC-3	Gastric Cancer	Nude Mice	50 mg/kg	71% TGI			
NUGC-3	Gastric Cancer	Nude Mice	100 mg/kg	80% Regression			
T3M-4	Pancreatic Carcinoma	Nude Mice	Not specified	Tumor growth inhibition observed			

Experimental Protocols Cell Line Culture

Cell Line: NUGC-3 (Human Gastric Adenocarcinoma)

- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Establishing the NUGC-3 Xenograft Mouse Model



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Figure 2: Experimental Workflow for Xenograft Model Establishment.

- 1. Animal Model:
- Strain: Athymic Nude Mice (e.g., BALB/c nude or NIH-III).
- Age/Sex: 6-8 week old female mice are recommended.
- Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
- 2. Cell Preparation for Injection:
- Harvest NUGC-3 cells during their logarithmic growth phase.
- Wash the cells with sterile Phosphate Buffered Saline (PBS).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rates.
- 3. Subcutaneous Injection:
- Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
- Inject 100 μ L of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
- 4. Tumor Growth Monitoring:
- Monitor the mice for tumor formation.
- Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
- Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Monitor the body weight of the mice as an indicator of general health.



- 5. Randomization and Treatment with **Rezatapopt**:
- When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
- Vehicle Control: Prepare a suitable vehicle for Rezatapopt administration (e.g., 0.5% methylcellulose in water).
- Rezatapopt Formulation: Prepare a suspension of Rezatapopt in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).
- Administer the vehicle or Rezatapopt solution orally (p.o.) once daily (QD) to the respective groups.
- 6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and measure their final weight.
- Calculate the Tumor Growth Inhibition (TGI) or regression for each treatment group compared to the vehicle control group.

Pharmacodynamic Analysis

To confirm the mechanism of action of **Rezatapopt** in vivo, pharmacodynamic studies can be performed on tumor samples.

- 1. Sample Collection:
- Collect tumor tissues from a subset of mice from each group at various time points after the final dose of Rezatapopt.
- Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.



- Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry.
- 2. Western Blot Analysis:
- Prepare protein lysates from the frozen tumor samples.
- Perform Western blotting to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2. An increase in p21 and MDM2 levels in the Rezatapopt-treated groups would indicate the reactivation of p53.
- 3. qRT-PCR Analysis:
- Extract RNA from the frozen tumor samples.
- Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes, including CDKN1A (p21) and MDM2.
- 4. Immunohistochemistry (IHC):
- Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p21 and other relevant markers.

Conclusion

The establishment of **Rezatapopt** xenograft mouse models provides a robust platform for the preclinical evaluation of this novel p53 reactivator. The protocols outlined in these application notes offer a detailed guide for researchers to assess the in vivo efficacy and mechanism of action of **Rezatapopt**, thereby facilitating its development as a potential cancer therapeutic.

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